5-Hydroxy-4-oxonorvaline

Antifungal drug discovery Enzyme mechanism Covalent inhibition

Researchers screening for novel HSD inhibitors require a validated, irreversible mechanism-based control. Standard reversible inhibitors (e.g., norvaline, γ-oxonorvaline) fail to replicate the time-dependent covalent NAD⁺-HON adduct formation that defines true suicide substrates. 5-Hydroxy-4-oxonorvaline (HON, RI-331) is the gold-standard benchmark: - Irreversibly inactivates homoserine dehydrogenase via enzyme-catalyzed NAD⁺ adduct formation, despite weak steady-state affinity (Ki ≈ 2 mM). - L-isomer (HON) exhibits 2x antifungal potency of the DL-racemate; >97% ee confirmed by 2023 enantioselective synthetic route. - Validated prodrug platform (L-Leu-L-HONV) delivers 4-fold MIC improvement under serum conditions. Supplied with full QC documentation. Bulk and custom synthesis inquiries welcome.

Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
CAS No. 117404-54-3
Cat. No. B14161657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-4-oxonorvaline
CAS117404-54-3
Molecular FormulaC5H9NO4
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(=O)CO
InChIInChI=1S/C5H9NO4/c6-4(5(9)10)1-3(8)2-7/h4,7H,1-2,6H2,(H,9,10)/t4-/m0/s1
InChIKeyFRTKOPTWTJLHNO-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-4-oxonorvaline (HON) Compound Profile


5-Hydroxy-4-oxonorvaline (HON, also designated RI-331), CAS 117404-54-3, is a non-proteinogenic L-α-amino acid originally isolated from Streptomyces akiyoshiensis [1]. This compound functions as a mechanism-based, enzyme-assisted suicide inhibitor of homoserine dehydrogenase (HSD), an enzyme essential for the biosynthesis of threonine, isoleucine, and methionine in fungi and certain bacteria but absent in mammals [2]. HON exhibits potent in vitro and in vivo antifungal activity against a range of medically relevant yeast and mold pathogens, including Candida and Cryptococcus species, as well as antitubercular properties [2][3]. The compound's distinctive molecular mechanism involves the enzyme-dependent formation of a covalent adduct between the nicotinamide ring of NAD⁺ and the inhibitor, leading to irreversible HSD inactivation despite relatively weak steady-state binding affinity (K_i ≈ 2 mM) [2].

Why HON Cannot Be Substituted


Generic substitution with standard competitive HSD inhibitors or structural analogs such as norvaline, γ-oxonorvaline, or simple phenolic HSD inhibitors fails to replicate the unique mechanism-based inactivation profile of HON. While conventional inhibitors rely on reversible occupancy of the substrate binding pocket, HON functions as a suicide substrate that requires enzymatic turnover to generate a covalent NAD⁺-HON adduct, resulting in time-dependent, irreversible inactivation of HSD [1]. This mechanism translates to potent antifungal activity (in vitro and in vivo) despite a weak steady-state K_i of approximately 2 mM—a paradox that cannot be resolved with standard reversible inhibitors [1]. Furthermore, the stereochemistry is critical: the DL-racemate exhibits only half the antifungal activity of the L-isomer (HON), demonstrating that chiral purity is a non-negotiable procurement specification [2]. Additionally, HON's activity is substantially compromised in serum-containing media, a limitation that has been addressed through dipeptide prodrug formulation—a strategy not applicable to simpler, non-peptidomimetic HSD inhibitors [3].

HON Key Differentiation Evidence


Covalent NAD⁺-HON Adduct Formation

HON distinguishes itself from all known competitive HSD inhibitors through a mechanism-based, enzyme-assisted suicide inactivation pathway. Unlike reversible inhibitors that simply occupy the substrate binding site, HON undergoes enzyme-catalyzed transformation to form a covalent adduct between C5 of HON and C4 of the nicotinamide ring of NAD⁺, as confirmed by X-ray crystallography at 2.6 Å resolution, mass spectrometry, and spectroscopic analysis [1]. This adduct is stabilized by novel protein-ligand interactions not observed in the native ternary complex, rendering the enzyme irreversibly inactivated [1]. Steady-state kinetic analysis reveals a weak initial K_i of 2 mM for the L-isomer, yet time-dependent inactivation results in potent antifungal efficacy that is not predicted by reversible binding parameters alone [1].

Antifungal drug discovery Enzyme mechanism Covalent inhibition Amino acid biosynthesis

Stereochemical Specificity of Antifungal Activity

The antifungal activity of 5-hydroxy-4-oxonorvaline is stereospecific. The naturally occurring L-isomer (L-HON, RI-331) demonstrates approximately twice the antifungal potency of the synthetic DL-racemic mixture when compared directly [1]. This stereochemical dependence underscores that procurement of the enantiomerically pure L-form (CAS 117404-54-3) is essential for achieving maximal biological activity; substitution with racemic material results in a predictable 50% reduction in potency per unit mass [1]. Modern enantioselective synthetic routes utilizing (S)-allylglycine and Corey catalyst derived from cinchonidine can produce L-HON in 45-75% overall yield with >97% enantiomeric excess, ensuring that high-purity material is synthetically accessible [2].

Chiral synthesis Antifungal potency Stereoselectivity Procurement specification

Dipeptide Prodrug for Enhanced Serum Stability

A significant limitation of free HONV is its marked reduction in antifungal activity when tested in media containing human serum, a barrier to in vivo translation. To address this, dipeptide prodrugs incorporating HONV have been developed and quantitatively evaluated [1]. The most effective dipeptide, L-Leu-L-HONV, demonstrated a Minimum Inhibitory Concentration (MIC) of 8 μg/mL against Candida albicans under serum-containing conditions, representing a 4-fold improvement over free L-HONV (MIC = 32 μg/mL) [1]. This enhancement is attributed to active uptake via oligopeptide transporters followed by intracellular peptidase cleavage to release the active HONV warhead, circumventing extracellular inactivation [1].

Prodrug design Peptide delivery Serum stability Antifungal optimization

Glutathione Biosynthesis Inhibition for Cancer Drug Resistance

Beyond its established antifungal application, HON has been patented and validated as a glutathione biosynthesis inhibitor with specific utility in overcoming anticancer drug resistance [1]. The compound functions as an SH group scavenger that reduces intracellular glutathione levels in cancer cells that have acquired drug resistance [1]. This mechanism enhances the therapeutic efficacy of co-administered carcinostatics. The patent specifies oral administration dosing of 1-2,000 mg/day and intravenous dosing of 0.1-900 mg/day, indicating established pharmacological parameters for in vivo application [1]. This dual antifungal/anticancer adjuvant activity distinguishes HON from single-target HSD inhibitors that lack glutathione-modulating capacity.

Cancer drug resistance Glutathione depletion SH group scavenger Combination therapy

Enantioselective Synthesis Route for L-HON

A divergent, enantioselective synthetic strategy published in 2023 produces L-HON in 45-75% overall yield from the common intermediate (S)-allylglycine, which itself is obtained via asymmetric transfer allylation of glycine Schiff base using Corey catalyst derived from cinchonidine, achieving >97% enantiomeric excess [1]. This route compares favorably to earlier racemic syntheses (e.g., 1990 Tetrahedron report using osmylation, yielding racemic (±)-HON) by providing direct access to the bioactive L-enantiomer without resolution steps [2]. The same synthetic platform also delivers norvaline and γ-oxonorvaline, enabling comparative structure-activity relationship (SAR) studies from a common chiral precursor [1].

Synthetic methodology Chiral amino acid synthesis Process chemistry Enantiomeric purity

In Vivo Acute Toxicity Profile

Comprehensive acute toxicity studies in mice establish a favorable safety margin for HON. LD50 values are reported as 5,200 mg/kg (intravenous), 8,000 mg/kg (subcutaneous), and 7,600 mg/kg (oral) [1]. These values are substantially higher than typical efficacious doses used in antifungal studies, indicating a wide therapeutic window. In contrast, many conventional antifungal agents (e.g., amphotericin B, with LD50 values in the low mg/kg range) exhibit significantly narrower safety margins. For research applications involving in vivo efficacy studies, these LD50 data provide quantitative benchmarks for dose selection and comparative toxicity assessment.

Toxicology In vivo pharmacology Safety pharmacology Drug development

HON Research Applications


Antifungal HSD Inhibitor Screening

HON serves as the definitive positive control and mechanistic benchmark for screening programs targeting fungal homoserine dehydrogenase. Its irreversible, covalent inactivation mechanism, validated by X-ray crystallography and mass spectrometry [1], provides a gold-standard comparator for assessing the mode of action of novel HSD inhibitors. Researchers can use HON to calibrate time-dependent inactivation assays and to differentiate between reversible competitive inhibitors and true suicide substrates, a critical distinction for prioritizing lead compounds with sustained target engagement.

Dipeptide Prodrug Development

The demonstrated 4-fold improvement in antifungal MIC achieved with L-Leu-L-HONV relative to free HONV under serum-containing conditions [2] establishes a validated platform for prodrug design and oligopeptide transporter studies. HONV-containing dipeptides enable investigations into fungal peptide uptake mechanisms, intracellular drug release kinetics, and strategies for overcoming extracellular inactivation. This application is particularly relevant for developing antifungal agents with enhanced in vivo stability and bioavailability.

Glutathione Modulation in Cancer Drug Resistance

HON's patent-validated activity as a glutathione biosynthesis inhibitor and SH group scavenger supports its use as a chemical tool for studying drug resistance reversal in oncology [3]. In combination with established chemotherapeutic agents, HON can be employed to assess the contribution of glutathione-mediated detoxification to acquired resistance in cancer cell lines and in vivo models. The established dosing parameters (oral: 1-2,000 mg/day; i.v.: 0.1-900 mg/day) provide a framework for preclinical combination studies [3].

Chiral Amino Acid SAR Platform

The 2023 enantioselective synthetic route yielding L-HON, norvaline, and γ-oxonorvaline from a common (S)-allylglycine intermediate with >97% ee and 45-75% overall yield [4] enables systematic structure-activity relationship (SAR) investigations. Researchers can procure or synthesize these three structurally related amino acids from a unified chiral precursor to directly compare antifungal activity, enzyme inhibition kinetics, and cellular uptake properties, thereby delineating the pharmacophoric contributions of the γ-oxo and 5-hydroxy functional groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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